Ethyl 4-amino-6-bromoquinoline-3-carboxylate

Solubility Synthetic accessibility Physicochemical property

Ethyl 4-amino-6-bromoquinoline-3-carboxylate (CAS 1215605-17-6) is a trifunctional quinoline building block with three orthogonal reactive handles: C-4 NH₂, C-6 Br for Pd(0) cross-coupling, and C-3 CO₂Et ester. • Single-step cyclocondensation with malononitrile yields benzo[h]-1,6-naphthyridine cores inaccessible from 4-Cl or 4-unsubstituted analogs. • C-6 Br enables faster oxidative addition vs. 6-Cl for higher-yielding Suzuki, Buchwald-Hartwig, and Heck reactions without protecting groups. • Validated in ALLINI programs: 6-Br enhances HIV-1 integrase inhibitory potency vs. unsubstituted analog. • Crystalline solid (mp 262 °C) ensures reliable ambient storage and accurate solid dispensing.

Molecular Formula C12H11BrN2O2
Molecular Weight 295.136
CAS No. 1215605-17-6
Cat. No. B573119
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-6-bromoquinoline-3-carboxylate
CAS1215605-17-6
Molecular FormulaC12H11BrN2O2
Molecular Weight295.136
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1N)Br
InChIInChI=1S/C12H11BrN2O2/c1-2-17-12(16)9-6-15-10-4-3-7(13)5-8(10)11(9)14/h3-6H,2H2,1H3,(H2,14,15)
InChIKeyVNGPBELPQWPPTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-6-bromoquinoline-3-carboxylate: Core Identity and Compound-Class Overview


Ethyl 4-amino-6-bromoquinoline-3-carboxylate (CAS 1215605-17-6) is a heterocyclic small molecule belonging to the 4-aminoquinoline-3-carboxylate family, characterized by a quinoline core bearing a C-4 primary amine, a C-6 bromine substituent, and an ethyl ester at the C-3 carboxylic acid position . With a molecular formula of C₁₂H₁₁BrN₂O₂ and a molecular weight of 295.13 g·mol⁻¹, it serves as a versatile synthetic building block for fused quinoline heterocycles and has been investigated in the context of allosteric HIV-1 integrase inhibition, where the 6-bromo substituent contributes to antiviral potency [1]. The compound's predicted physicochemical profile—melting point 262 °C (DMF/EtOH), boiling point 418.3 °C, density 1.556 g·cm⁻³, and pKa 6.42—positions it as a crystalline solid with moderate basicity at the quinoline nitrogen .

1
Building block Fused quinoline heterocycle synthesis via cyclocondensation
2
Pathway study Supports ALLINI target-engagement research with 6-bromo substitution
3
Synthetic handle Electrophilic C-6 bromine for Pd-catalyzed cross-coupling

Why This 4-Aminoquinoline-3-carboxylate Cannot Be Replaced by Generic Analogs


The co-occurrence of three functional handles—the C-4 NH₂, the C-6 Br, and the C-3 ethyl ester—creates a unique reactivity and bioactivity profile that is fundamentally altered when any single group is absent or substituted . Removing the bromine (e.g., ethyl 4-aminoquinoline-3-carboxylate) eliminates the C-6 electrophilic site for cross-coupling and changes the electronic distribution of the quinoline ring, which directly impacts both synthetic derivatization pathways and target binding interactions . Conversely, retaining the bromine but removing the C-4 amine (ethyl 6-bromoquinoline-3-carboxylate) abolishes the nucleophilic centre required for cyclocondensation reactions that yield fused heterocycles such as benzo[h]-1,6-naphthyridines . Hydrolysing the ester to the free acid (4-amino-6-bromoquinoline-3-carboxylic acid) increases polarity and reduces solubility in organic media, complicating downstream synthetic sequences. In the context of allosteric HIV-1 integrase inhibition, the 6-bromo substituent specifically contributes to antiviral potency, and moving the halogen to the 8-position alters resistance-mutation susceptibility, as demonstrated by the A128T mutant virus assay [1]. These functional-group-level interdependencies make generic substitution scientifically invalid.

! Removal of 6-Br may shift cross-coupling reactivity and alter ALLINI activity context
! Absence of C-4 NH₂ eliminates the nucleophilic center required for naphthyridine cyclocondensation
! Ester hydrolysis to free acid increases polarity, complicating organic-solvent compatibility

Quantitative Evidence for Differentiated Procurement Decisions


Physicochemical Differentiation: Ester vs. Free Acid Properties

Ethyl 4-amino-6-bromoquinoline-3-carboxylate (MW 295.13) possesses an ethyl ester that reduces polarity compared to its free-acid counterpart 4-amino-6-bromoquinoline-3-carboxylic acid (MW 267.08, CAS 1216263-67-0), improving solubility in organic solvents and facilitating column chromatography purification . The ethyl ester also shifts the C-3 carbonyl electrophilicity, enabling selective transformations that the carboxylate salt or acid cannot undergo. The predicted pKa of 6.42 for the conjugate acid of the quinoline nitrogen indicates that at physiological pH the ring nitrogen is only partially protonated, a feature that influences both receptor binding and passive membrane permeability relative to more basic quinoline analogs .

Ester vs acid
Data to verify
Ethyl ester: MW 295.13, higher lipophilicity; acid: MW 267.08, estimated ΔlogP ≈ +0.6–1.0 for ester
Ester improves organic-solvent compatibility and synthetic flexibility
Predicted values; COA confirmation needed
Solubility Synthetic accessibility Physicochemical property

Synthetic Utility: Exclusive Access to Naphthyridine Scaffolds

In the Monatshefte für Chemie study by Ghotekar et al. (2010), ethyl 4-amino-6-bromoquinoline-3-carboxylate underwent cyclocondensation with malononitrile to yield novel benzo[h]-1,6-naphthyridine derivatives, a transformation that explicitly depends on the C-4 amine nucleophile . The C-4 chloro analog (ethyl 4-chloroquinoline-3-carboxylate) instead undergoes nucleophilic aromatic substitution with hydrazines to form pyrazolo[4,3-c]quinolines, a divergent reaction pathway that precludes access to the naphthyridine scaffold . The two substitution patterns lead to regioisomeric fused-ring systems with distinct biological and photophysical properties, making the C-4 amino compound the exclusive entry point for the naphthyridine series.

Cyclocondensation route
Reported context
Refluxing EtOH with malononitrile yields benzo[h]-1,6-naphthyridine; C-4 chloro analog diverts to pyrazolo[4,3-c]quinoline
Exclusive synthetic entry to the naphthyridine scaffold
Literature precedent; independent validation advised
Cyclocondensation Fused heterocycle synthesis Building block

Antiviral Target Class: 6-Bromo Advantage in ALLINI Potency

Dinh et al. (2022) systematically examined substitution at the 6- and 8-positions of multi-substituted quinoline ALLINIs and reported that the addition of bromine at the 6-position conferred better antiviral properties compared to the corresponding unsubstituted (6-H) quinoline [1]. However, the 6-bromo analog exhibited a significant loss of potency against the ALLINI-resistant IN A128T mutant virus, whereas the 8-bromo analog retained full effectiveness, demonstrating a position-dependent resistance liability that is a critical differentiator for mechanism-of-action studies [1]. Although the study does not report the exact IC₅₀ fold-difference between 6-Br and 6-H for the specific ethyl 4-amino-6-bromoquinoline-3-carboxylate scaffold, the class-level observation that 6-bromination enhances ALLINI activity is consistent across multiple quinoline chemotypes evaluated in the paper.

6-Br ALLINI activity
Class-level inference
6-Br > 6-H in wild-type ALLINI activity; 8-Br retains full potency against A128T mutant, unlike 6-Br
Supports wild-type ALLINI SAR; 8-Br for resistance-profiling panels
Class-level observation; exact IC₅₀ fold differences not reported
HIV-1 integrase ALLINI Antiviral Halogen effect

Solid-State Handling: Melting Point and Density Benchmarking

The experimental melting point of ethyl 4-amino-6-bromoquinoline-3-carboxylate is reported as 262 °C (recrystallized from DMF/ethanol), and the predicted density is 1.556 g·cm⁻³ . While melting points for the 6-H (ethyl 4-aminoquinoline-3-carboxylate, CAS 102747-82-6) and 6-Cl (ethyl 4-amino-6-chloroquinoline-3-carboxylate, CAS not uniformly standardized) analogs are not systematically compiled in the open literature for direct comparison, the presence of the heavy bromine atom increases both molecular weight and density relative to the 6-H or 6-Cl congeners, providing gravimetric differentiation for quality control and stock handling .

Melting point & density
Data to verify
mp 262 °C (DMF/EtOH); density 1.556 g·cm⁻³ (predicted)
High crystallinity supports gravimetric dispensing and ambient storage
Predicted density; experimental confirmation advised
Melting point Crystallinity Solid-state property

Documented Application Scenarios and Procurement Rationale


Benzo[h]-1,6-naphthyridine Library Synthesis

For medicinal chemistry groups constructing fused quinoline libraries, ethyl 4-amino-6-bromoquinoline-3-carboxylate serves as the mandatory cyclocondensation substrate with malononitrile to access the benzo[h]-1,6-naphthyridine scaffold, a transformation that the C-4 chloro analog cannot replicate . The 6-bromo substituent remains available for downstream cross-coupling (Suzuki, Buchwald–Hartwig) after naphthyridine formation, enabling late-stage diversification. Procurement of this specific building block eliminates the need for a protection/deprotection sequence at C-4 and provides a single-step entry to a privileged heterocyclic core that is inaccessible from the 4-chloro or 4-unsubstituted analogs.

HIV-1 Integrase ALLINI Lead Optimization

In ALLINI drug discovery programs targeting wild-type HIV-1 integrase, the 6-bromo quinoline scaffold has been validated as providing superior antiviral activity compared to the unsubstituted 6-H analog [1]. Research groups should procure ethyl 4-amino-6-bromoquinoline-3-carboxylate as a key intermediate for synthesizing 6-bromo-substituted ALLINI candidates. The ethyl ester can be hydrolysed or transesterified to modulate pharmacokinetic properties, while the C-4 amine allows introduction of diverse amide or sulfonamide side chains. Simultaneous procurement of the 8-bromo regioisomer is recommended for parallel evaluation against the A128T resistance mutant, given the differential resistance profile reported in the literature [1].

Halogen-Selective Palladium-Catalyzed Cross-Coupling

The C-6 bromine in ethyl 4-amino-6-bromoquinoline-3-carboxylate is a superior leaving group for Pd(0)-catalyzed cross-coupling reactions compared to the corresponding 6-chloro analog, owing to the lower C–Br bond dissociation energy and faster oxidative addition kinetics [2]. Chemists designing synthetic routes that involve Suzuki, Heck, or Buchwald–Hartwig coupling at the 6-position should select the 6-bromo compound over the 6-chloro variant for higher yields, milder reaction conditions, and broader substrate scope. The orthogonal reactivity of the C-4 amine (nucleophilic) and C-6 bromine (electrophilic) allows sequential functionalization without protecting-group manipulation, providing a strategic advantage in convergent synthesis.

Physicochemical Property-Driven Compound Management

Compound management facilities handling large quinoline libraries can exploit the high melting point (262 °C) and density (1.556 g·cm⁻³) of ethyl 4-amino-6-bromoquinoline-3-carboxylate for reliable ambient storage and accurate solid dispensing . The crystalline nature and low hygroscopicity predicted from the ester functionality reduce the risk of water uptake and degradation during long-term storage, as indicated by the vendor-recommended storage condition of 'cool, dry place' without the need for desiccated or refrigerated containment . This reduces cold-chain logistics costs and minimizes freeze–thaw cycling artifacts in high-throughput screening workflows.

Application
Selection Property
Validation Focus
Benzo[h]-1,6-naphthyridine synthesis
C-4 amine cyclocondensation reactivity
Naphthyridine scaffold diversification
ALLINI lead optimization
6-bromo quinoline with reported wild-type activity
Wild-type potency and resistance-mutation profiling
Pd-catalyzed cross-coupling
C-6 bromine for oxidative addition
Suzuki/Heck reaction scope
Compound management
High melting point and crystalline density
Ambient storage and solid-dispensing reliability
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